molecular formula C10H9N3O3S B2873520 4-methoxy-N-(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide CAS No. 69775-49-1

4-methoxy-N-(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide

Cat. No.: B2873520
CAS No.: 69775-49-1
M. Wt: 251.26
InChI Key: GPDIJTSSYTZTOC-UHFFFAOYSA-N
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Description

4-methoxy-N-(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide is a compound belonging to the class of 1,2,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide typically involves the reaction of substituted benzoic acid with thionyl chloride, followed by the reaction with hydrazine, p-chloro benzaldehyde, and thioglycolic acid to form substituted thiazole derivatives. On the other side, hydrazides are reacted with ammonium thiocyanate and strong acid to form substituted thiadiazole compounds .

Industrial Production Methods

Industrial production methods for 1,2,4-thiadiazole derivatives often involve the use of hydrazonoyl halides as reagents for the synthesis of heterocyclic compounds. These methods include condensation reactions and cycloaddition with dipolarophiles .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted benzamides .

Scientific Research Applications

4-methoxy-N-(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms and cancer cells. The exact molecular targets and pathways involved vary depending on the specific application and the type of organism or cell being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-methoxy-N-(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide include other 1,2,4-thiadiazole derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of a methoxy group and a thiadiazole ring, which imparts distinct chemical and biological properties. This unique structure contributes to its high potency and selectivity in various applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S/c1-16-7-4-2-6(3-5-7)8(14)11-10-12-9(15)13-17-10/h2-5H,1H3,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDIJTSSYTZTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=O)NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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